4-Oxahomoadamantan-5-one (CAS 21898-84-0) is a bridged tricyclic lactone derived from the Baeyer-Villiger oxidation of adamantanone. In industrial and advanced laboratory procurement, it is primarily sourced as a regioselective intermediate for the synthesis of 2,4-disubstituted adamantanes, adamantane-2,4-dione, and specialized oxygen-bridged cage ethers. By providing a pre-expanded homoadamantane skeleton, this compound allows process chemists to bypass hazardous in-house peroxide oxidations while enabling stereocontrolled access to axial-substituted adamantyl derivatives that are inaccessible via direct functionalization of unexpanded adamantanes [1].
Generic substitution with the cheaper, unexpanded precursor adamantanone fails because the two compounds exhibit divergent reactivity under cyclization and functionalization conditions. Attempting to generate 4-substituted 2-adamantanones directly from adamantanone yields kinetically controlled equatorial isomers, whereas the pre-formed lactone ring of 4-oxahomoadamantan-5-one undergoes thermodynamically controlled π-route cyclization to exclusively yield the axial isomers. Furthermore, substituting with direct C-H oxidation methods on adamantane to achieve 2,4-difunctionalization results in intractable isomeric mixtures, making the specific homoadamantane lactone skeleton an irreplaceable procurement requirement for regioselective downstream synthesis [1].
When synthesizing 4-substituted 2-adamantanones, the choice of starting material dictates the stereochemistry of the final product. Rearrangement of 4-oxahomoadamantan-5-one in hot methanesulfonic acid (90°C) proceeds via thermodynamically controlled π-route cyclization, yielding 72% of 4ax-[(methylsulfonyl)oxy]-2-adamantanone. In stark contrast, attempting the analogous functionalization directly from adamantanone using sodium azide in cold methanesulfonic acid yields 73% of the kinetically controlled 4eq-isomer [1].
| Evidence Dimension | Stereochemical yield of 4-substituted 2-adamantanone |
| Target Compound Data | 72% yield of the 4-axial (4ax) isomer |
| Comparator Or Baseline | Adamantanone (yields 73% of the 4-equatorial (4eq) isomer) |
| Quantified Difference | Complete inversion of stereoselectivity (axial vs. equatorial) |
| Conditions | Methanesulfonic acid, π-route cyclization conditions |
Buyers requiring the axial stereoisomer for specific steric profiles in polymer or pharmaceutical design must procure the lactone, as the direct ketone route cannot access this geometry.
Adamantane-2,4-dione is a critical monomer for linear zig-zag polymers, but direct oxidation of adamantane yields complex, low-yielding isomeric mixtures. Procuring 4-oxahomoadamantan-5-one provides a highly efficient, regioselective alternative. Reaction of the lactone with acetic anhydride in the presence of sulfuric acid cleanly opens the ring to form 4-acetoxyadamantanone with an intermediate conversion yield of approximately 99%, which is then easily hydrolyzed and oxidized to the target 2,4-dione [1].
| Evidence Dimension | Regioselective conversion to 2,4-difunctionalized adamantane |
| Target Compound Data | ~99% intermediate yield of 4-acetoxyadamantanone |
| Comparator Or Baseline | Direct C-H oxidation of adamantane (yields complex isomer mixtures) |
| Quantified Difference | Near-quantitative regioselective conversion vs. non-selective mixture |
| Conditions | Acetic anhydride, H2SO4 catalyst, 75°C |
Procuring the lactone enables a scalable, high-purity pathway to 2,4-dione monomers, avoiding the costly purification bottlenecks associated with direct adamantane oxidation.
The synthesis of homoadamantane lactones from adamantanone requires Baeyer-Villiger oxidation using stoichiometric amounts of peracids (e.g., m-CPBA). At laboratory scale, this is manageable, but during industrial scale-up, these reagents introduce severe thermal runaway risks and require costly peroxide waste remediation protocols. By procuring commercially available 4-oxahomoadamantan-5-one, process chemists entirely eliminate the peroxide handling step from their in-house manufacturing workflow, directly reducing safety overhead and process complexity[1].
| Evidence Dimension | In-house peroxide handling requirement |
| Target Compound Data | 0 stoichiometric peroxide equivalents required in-house |
| Comparator Or Baseline | In-house synthesis from adamantanone (requires ≥1 equivalent of m-CPBA/peracetic acid) |
| Quantified Difference | Complete elimination of peroxide-related thermal runaway risks during scale-up |
| Conditions | Industrial scale-up of adamantyl cage derivatives |
Purchasing the pre-formed lactone shifts the hazardous oxidation step to the supplier, fundamentally improving the safety and economics of scaling up downstream adamantane derivatives.
Because 4-oxahomoadamantan-5-one exclusively yields 4-axial substituted 2-adamantanones via π-route cyclization, it is the mandatory starting material for drug discovery programs targeting specific spatial orientations of the adamantane pharmacophore, where the equatorial isomer (derived from adamantanone) would fail to provide the correct geometry[1].
The compound is utilized as a high-purity precursor for adamantane-2,4-dione. By reacting the lactone with acetic anhydride and an acid catalyst, manufacturers can achieve near-quantitative conversion to 2,4-difunctionalized intermediates, which are essential for synthesizing rigid, linear zig-zag polymers and advanced traction fluids [2].
For industrial processes requiring oxygen-bridged homoadamantane derivatives, procuring the pre-oxidized lactone allows manufacturers to perform downstream reductions and functionalizations without needing to implement hazardous, large-scale Baeyer-Villiger peroxide oxidations in their own facilities [3].